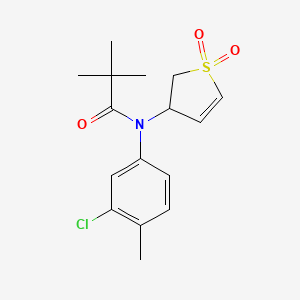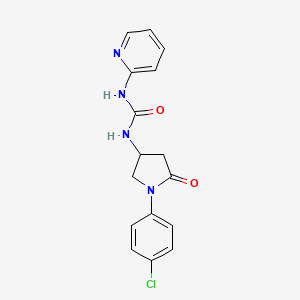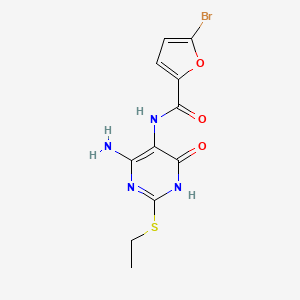![molecular formula C15H21ClN4O2 B2915390 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one CAS No. 2415454-16-7](/img/structure/B2915390.png)
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential as a therapeutic agent in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one exerts its therapeutic effects by selectively inhibiting JAK3, which is essential for the signaling of several cytokines involved in immune cell development and activation. By blocking JAK3 activity, this compound effectively suppresses the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and tissue damage in several animal models of autoimmune diseases. In clinical trials, this compound has been shown to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell development and activation. However, this compound is a small molecule inhibitor and may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, this compound is a synthetic compound and may not fully replicate the effects of endogenous JAK3 inhibitors in vivo.
Direcciones Futuras
Several areas of research are currently being explored to further elucidate the potential therapeutic applications of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one. One area of interest is the development of more selective JAK3 inhibitors, which could improve the safety and efficacy of JAK3 inhibition in autoimmune diseases. Another area of interest is the investigation of the role of JAK3 in other disease states, such as cancer and infectious diseases. Additionally, the development of novel drug delivery systems could improve the bioavailability and pharmacokinetics of this compound, potentially expanding its therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding diacid. This diacid is then coupled with 4-hydroxypiperidine to form the intermediate, which is subsequently cyclized to yield this compound. The synthesis of this compound has been optimized for large-scale production, and several methods have been developed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK3 activity and suppress immune cell activation and proliferation. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among other conditions.
Propiedades
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDFSUZEZWGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)


![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)
![4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915326.png)
![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)
